molecular formula C20H17F2N3O3S B3410530 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 897482-00-7

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B3410530
CAS No.: 897482-00-7
M. Wt: 417.4 g/mol
InChI Key: VDSXBJCMUSPBLE-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring fused with a piperazine moiety and a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the difluoro groups or the benzothiazole ring, potentially yielding partially or fully reduced products.

    Substitution: The piperazine and benzothiazole rings can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products:

  • Oxidation products include quinone derivatives.
  • Reduction products include partially or fully reduced benzothiazole derivatives.
  • Substitution products vary depending on the substituents introduced.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
  • Potential applications in the treatment of diseases such as cancer, due to its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Potential use in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole: Similar structure but with chlorine atoms instead of fluorine.

    2-[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole: Similar structure but with methyl groups instead of fluorine.

Uniqueness:

  • The presence of difluoro groups in 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
  • The combination of the benzodioxine and benzothiazole rings with the piperazine moiety creates a unique scaffold that can interact with a wide range of biological targets.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c21-13-10-14(22)18-17(11-13)29-20(23-18)25-5-3-24(4-6-25)19(26)12-1-2-15-16(9-12)28-8-7-27-15/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSXBJCMUSPBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Reactant of Route 6
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

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